1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE
Overview
Description
1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE is a complex organic compound characterized by its unique structure, which includes an azepane ring, a thienyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-4-phenyl-3-thiophenecarboxylic acid with azepane in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
- **(5Z)-2-(1-AZEPANYL)-5-{[3-(4-ETHOXY-2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-1,3-THIAZOL-4(5H)-ONE
- **(5Z)-2-(1-AZEPANYL)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-1,3-THIAZOL-4(5H)-ONE
Uniqueness: 1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring provides flexibility, while the thienyl and phenyl groups contribute to its reactivity and potential bioactivity .
Properties
IUPAC Name |
azepan-1-yl-(5-methyl-4-phenylthiophen-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14-17(15-9-5-4-6-10-15)16(13-21-14)18(20)19-11-7-2-3-8-12-19/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPXLNUOGYAYOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)N2CCCCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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